molecular formula C9H10N4 B6153398 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline CAS No. 1864487-90-0

4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Cat. No.: B6153398
CAS No.: 1864487-90-0
M. Wt: 174.2
InChI Key:
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Description

4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is an organic compound that features a triazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of Azide Precursor: The azide precursor is synthesized by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Click Reaction: The azide precursor is reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, in medicinal chemistry, the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3-triazol-4-yl)aniline: Lacks the methyl group on the triazole ring.

    4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Contains a different triazole isomer.

    4-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline: Features a benzyl group instead of a methyl group.

Uniqueness

4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and development .

Properties

CAS No.

1864487-90-0

Molecular Formula

C9H10N4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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